molecular formula C16H21N3O4 B1395916 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol CAS No. 1320288-29-6

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol

カタログ番号: B1395916
CAS番号: 1320288-29-6
分子量: 319.36 g/mol
InChIキー: VBBLLKGGXRMCDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is an organic compound with the chemical formula C16H20N4O4. It is a colorless to yellow crystalline solid that is soluble in most organic solvents but insoluble in water . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Types of Reactions

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

科学的研究の応用

Cancer Therapy

Cediranib has been extensively studied for its potential in treating various types of cancer, including:

  • Non-Small Cell Lung Cancer (NSCLC) : Clinical trials have demonstrated that Cediranib can enhance the efficacy of chemotherapy agents in patients with NSCLC by targeting the tumor vasculature .
  • Breast Cancer : A pilot study indicated that Cediranib could improve the response to treatment in breast cancer models through its antiangiogenic properties .

Combination Therapies

Cediranib has been evaluated in combination with other therapeutic agents to enhance anticancer efficacy:

  • With Radiotherapy : Research suggests that combining Cediranib with radiotherapy can lead to improved tumor control in preclinical models of lung cancer .
  • With Chemotherapeutics : Studies have shown that Cediranib can sensitize resistant cancer cells to chemotherapeutic drugs like vincristine and eribulin .

Case Study 1: Efficacy in NSCLC

A clinical trial involving patients with NSCLC assessed the efficacy of Cediranib combined with standard chemotherapy. The results indicated a significant increase in progression-free survival compared to those receiving chemotherapy alone. The study highlighted the importance of targeting the tumor microenvironment to improve therapeutic outcomes .

Case Study 2: Breast Cancer Response

In a study utilizing a xenograft model of breast cancer, researchers combined Cediranib with physiologic imaging techniques to monitor treatment response. The findings suggested that early imaging could predict therapeutic efficacy, emphasizing Cediranib's role in enhancing treatment responses through vascular normalization .

Table 1: Inhibitory Potency of Cediranib on Various Receptors

ReceptorIC50 (nM)
VEGFR15
VEGFR2<1
VEGFR3≤3
c-Kit2
PDGFR15
PDGFR236
FGFR126

Table 2: Summary of Clinical Trials Involving Cediranib

Study TypeCancer TypeCombination TreatmentKey Findings
Phase II TrialNon-Small Cell Lung CancerChemotherapyIncreased progression-free survival
Pilot StudyBreast CancerPhysiologic ImagingEarly imaging correlated with response
Preclinical StudyLung CancerRadiotherapyImproved tumor control

類似化合物との比較

Similar Compounds

Uniqueness

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy and pyrrolidinyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

生物活性

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, also known by its CAS number 1320288-29-6, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C16H21N3O4
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 1320288-29-6

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Similar quinazoline derivatives have been shown to target various receptor tyrosine kinases (RTKs), including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)
  • EGFR (Epidermal Growth Factor Receptor)

Biological Activity Data

Target IC50 (nM) Comments
VEGFR2<1Highly potent inhibition
PDGFR15Significant inhibition observed
PDGFR236Moderate inhibition compared to VEGFR
c-Kit2Strong inhibitory effect on c-Kit signaling

Efficacy Against Cancer Cell Lines

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various human cancer cell lines. The following table summarizes findings from studies evaluating the compound's cytotoxicity:

Cell Line IC50 (nM) Effect Observed
HL-60 (Leukemia)103.26 ± 4.59Induced G2/M arrest and apoptosis
MGC803 (Stomach)Not specifiedAntiproliferative activity noted
A549 (Lung)Not specifiedInhibition of cell growth observed

Case Studies

Several studies have highlighted the therapeutic potential of quinazoline derivatives in cancer treatment:

  • Study on Quinazoline Derivatives :
    • Researchers synthesized a series of quinazoline derivatives and evaluated their activity against pancreatic and prostate cancer cell lines. The presence of a basic side chain significantly enhanced cytotoxicity, suggesting that structural modifications can lead to improved efficacy .
  • Cediranib as a Reference Compound :
    • Cediranib, a closely related compound, demonstrated potent activity against multiple RTKs and has been studied extensively for its anti-tumor properties. It showed IC50 values in the low nanomolar range against VEGFRs and PDGFRs, providing a benchmark for assessing the activity of similar compounds like this compound .

特性

IUPAC Name

6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-22-13-9-11-12(17-16(21)18-15(11)20)10-14(13)23-8-4-7-19-5-2-3-6-19/h9-10H,2-8H2,1H3,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBLLKGGXRMCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
Reactant of Route 2
Reactant of Route 2
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
Reactant of Route 3
Reactant of Route 3
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
Reactant of Route 4
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
Reactant of Route 5
Reactant of Route 5
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
Reactant of Route 6
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。